Etrasimod arginine
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Overview
Description
Etrasimod arginine is a synthetic compound that functions as a selective modulator of sphingosine-1-phosphate receptors. It is primarily used in the treatment of moderate to severe ulcerative colitis, an inflammatory bowel disease. This compound works by modulating the immune system to reduce inflammation in the gastrointestinal tract .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of etrasimod arginine involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The key steps include:
Formation of the core structure: This involves the cyclization of specific precursors to form the indole ring system.
Functional group modifications: Introduction of the cyclopentyl, trifluoromethyl, and methoxy groups through various organic reactions.
Final coupling: The final step involves coupling the synthesized etrasimod with arginine to form this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch reactions: Conducting the reactions in large reactors with precise control over temperature, pressure, and reaction time.
Purification: Using techniques such as crystallization, chromatography, and recrystallization to obtain high-purity this compound.
Quality control: Ensuring the final product meets stringent quality standards through rigorous testing
Chemical Reactions Analysis
Types of Reactions
Etrasimod arginine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify certain functional groups within the molecule.
Substitution: Substitution reactions can introduce or replace functional groups on the aromatic ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further research and development .
Scientific Research Applications
Etrasimod arginine has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying sphingosine-1-phosphate receptor modulation.
Biology: Investigated for its effects on immune cell trafficking and lymphocyte sequestration.
Medicine: Primarily used in clinical trials for the treatment of ulcerative colitis and other inflammatory diseases.
Industry: Potential applications in the development of new therapeutic agents targeting immune-mediated diseases
Mechanism of Action
Etrasimod arginine exerts its effects by binding to sphingosine-1-phosphate receptors, specifically receptors 1, 4, and 5. This binding prevents lymphocytes from exiting the lymph nodes, thereby reducing their presence in the bloodstream and inflamed tissues. The modulation of these receptors helps in controlling the immune response and reducing inflammation .
Comparison with Similar Compounds
Etrasimod arginine is compared with other sphingosine-1-phosphate receptor modulators, such as:
Fingolimod: Another sphingosine-1-phosphate receptor modulator used in the treatment of multiple sclerosis.
Ozanimod: Used for the treatment of multiple sclerosis and ulcerative colitis.
Siponimod: Primarily used for the treatment of multiple sclerosis
Uniqueness
This compound is unique due to its selective targeting of sphingosine-1-phosphate receptors 1, 4, and 5, with minimal activity on receptors 2 and 3. This selective targeting reduces the risk of side effects and enhances its therapeutic efficacy in treating ulcerative colitis .
Properties
CAS No. |
1206123-97-8 |
---|---|
Molecular Formula |
C32H40F3N5O5 |
Molecular Weight |
631.7 g/mol |
IUPAC Name |
(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;2-[(3R)-7-[[4-cyclopentyl-3-(trifluoromethyl)phenyl]methoxy]-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl]acetic acid |
InChI |
InChI=1S/C26H26F3NO3.C6H14N4O2/c27-26(28,29)22-11-15(5-8-19(22)16-3-1-2-4-16)14-33-18-7-10-23-21(13-18)20-9-6-17(12-24(31)32)25(20)30-23;7-4(5(11)12)2-1-3-10-6(8)9/h5,7-8,10-11,13,16-17,30H,1-4,6,9,12,14H2,(H,31,32);4H,1-3,7H2,(H,11,12)(H4,8,9,10)/t17-;4-/m10/s1 |
InChI Key |
GVPVVOSNDUAUKM-BPGOJFKZSA-N |
SMILES |
InChI=1S/C26H26F3NO3.C6H14N4O2/c27-26(28,29)22-11-15(5-8-19(22)16-3-1-2-4-16)14-33-18-7-10-23-21(13-18)20-9-6-17(12-24(31)32)25(20)30-23;7-4(5(11)12)2-1-3-10-6(8)9/h5,7-8,10-11,13,16-17,30H,1-4,6,9,12,14H2,(H,31,32);4H,1-3,7H2,(H,11,12)(H4,8,9,10)/t17-;4-/m10/s1 |
Isomeric SMILES |
C1CCC(C1)C2=C(C=C(C=C2)COC3=CC4=C(C=C3)NC5=C4CC[C@@H]5CC(=O)O)C(F)(F)F.C(C[C@@H](C(=O)O)N)CN=C(N)N |
Canonical SMILES |
C1CCC(C1)C2=C(C=C(C=C2)COC3=CC4=C(C=C3)NC5=C4CCC5CC(=O)O)C(F)(F)F.C(CC(C(=O)O)N)CN=C(N)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
APD334 L-Arginine; Etrasimod arginine |
Origin of Product |
United States |
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